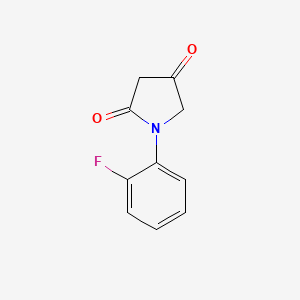

1-(2-Fluorophenyl)pyrrolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

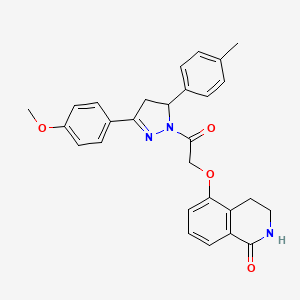

1-(2-Fluorophenyl)pyrrolidine-2,4-dione is a chemical compound with the CAS Number: 1499236-44-0 . It has a molecular weight of 193.18 . The compound is a powder and is stored at temperatures below -10 degrees .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including this compound, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 193.18 . It is stored at temperatures below -10 degrees .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, including compounds similar in structure to 1-(2-Fluorophenyl)pyrrolidine-2,4-dione, have been investigated for their potential as corrosion inhibitors. These derivatives demonstrate effectiveness in inhibiting the corrosion of carbon steel in acidic environments. Their inhibitive action is attributed to adsorption on the steel surface, following Langmuir's adsorption isotherm, suggesting a chemisorption mechanism. This application highlights the potential of such compounds in extending the lifespan of metals in corrosive conditions (Zarrouk et al., 2015).

Organic Electronics and Fluorescence

Derivatives of pyrrolopyrrole, a core similar to this compound, have been explored for their photophysical properties. These studies focus on the absorption and fluorescence behavior of such compounds, revealing potential applications in organic electronics and as fluorescent materials. The presence of electron-donating or withdrawing groups significantly influences their optical properties, making them suitable for various applications in sensing, imaging, and light-emitting devices (Lun̆ák et al., 2011).

HIV-1 Integrase Inhibition

Novel compounds based on this compound scaffolds have been designed and evaluated for their anti-HIV-1 activities, specifically targeting the HIV-1 integrase. These compounds demonstrate promising antiviral potencies with low toxicity, indicating their potential as lead compounds for the development of new anti-HIV-1 agents (Liu et al., 2016).

Fluorescent pH and Chemical Sensing

Certain derivatives of this compound exhibit properties suitable for use as fluorescent pH sensors and chemosensors. These compounds can switch their emission properties in response to pH changes or the presence of specific chemical species, making them valuable tools for biological and chemical sensing applications (Yang et al., 2013).

Polymer and Material Science

Pyrrolopyrrole derivatives, similar to this compound, have been incorporated into polymers, demonstrating high fluorescence and photostability. These materials show potential in the development of luminescent materials for various applications, including organic electronics and optoelectronics. The solubility, processability, and optical properties of these polymers highlight their versatility and potential for innovation in material science (Zhang & Tieke, 2008).

Safety and Hazards

The compound is classified as a warning under the GHS07 pictograms . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Zukünftige Richtungen

Pyrrolidine derivatives, including 1-(2-Fluorophenyl)pyrrolidine-2,4-dione, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, the design of new pyrrolidine compounds with different biological profiles could be a promising direction .

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)pyrrolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-8-3-1-2-4-9(8)12-6-7(13)5-10(12)14/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZDJGWCZCBDCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN(C1=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2614430.png)

![1-(benzo[d]isoxazol-3-yl)-N-(thiazol-2-yl)methanesulfonamide](/img/structure/B2614431.png)

![3-((2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2614436.png)

![3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B2614442.png)

![N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B2614443.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2614445.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2614451.png)